1-ethyl-1H-benzo[d]imidazol-2-yl acetate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1-ethylbenzimidazol-2-yl) acetate |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-10-7-5-4-6-9(10)12-11(13)15-8(2)14/h4-7H,3H2,1-2H3 |
InChI Key |
FCLAPQUEKURJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate
Conventional Synthetic Routes to 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297)
Conventional methods for synthesizing 1-ethyl-1H-benzo[d]imidazol-2-yl acetate typically involve a two-step process: the initial formation of the benzimidazole (B57391) ring system followed by the introduction of the ethyl group at the N1 position.
Multi-Step Synthesis from Precursors
The primary route to obtaining the core structure, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, involves the condensation of o-phenylenediamine (B120857) with a suitable dicarbonyl compound. A common and well-documented method is the reaction of o-phenylenediamine with diethylmalonate. researchgate.netsemanticscholar.org This reaction is typically carried out at elevated temperatures, often in an oil bath, to drive the cyclocondensation and formation of the benzimidazole ring. researchgate.netsemanticscholar.org
The subsequent and crucial step is the N-alkylation of the resulting ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to introduce the ethyl group onto the imidazole (B134444) nitrogen. This is a common transformation for benzimidazole derivatives and can be accomplished using various alkylating agents in the presence of a base. researchgate.netnih.gov For the synthesis of this compound, an ethyl halide such as ethyl iodide or ethyl bromide, or diethyl sulfate (B86663) would be the reagent of choice. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate or sodium hydride to deprotonate the N-H of the benzimidazole, facilitating the nucleophilic attack on the ethylating agent. researchgate.netderpharmachemica.com
Table 1: Conventional Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Benzimidazole Formation | o-Phenylenediamine, Diethylmalonate | Heat (e.g., 120°C oil bath) | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate |
| 2. N-Ethylation | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, Ethyl Halide (e.g., C₂H₅I) or Diethyl Sulfate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | This compound |
Optimization Strategies for Yield and Purity of this compound
Optimizing the yield and purity of this compound involves careful consideration of reaction parameters in both the cyclocondensation and N-alkylation steps.
For the initial benzimidazole synthesis, the temperature and reaction time are critical. Insufficient heat may lead to incomplete reaction, while excessive temperatures could cause degradation of reactants or products. The choice of solvent, or lack thereof in the case of a neat reaction, can also influence the reaction rate and work-up procedure.
In the N-alkylation step, the choice of base and solvent system is paramount. Stronger bases like sodium hydride can lead to faster reaction times but may require stricter anhydrous conditions. Milder bases like potassium carbonate are often effective and more user-friendly. derpharmachemica.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, has been shown to improve the efficiency of N-alkylation of benzimidazoles, potentially leading to higher yields and milder reaction conditions. researchgate.net The stoichiometry of the reactants, particularly the base and the ethylating agent, must be carefully controlled to minimize side reactions, such as the potential for O-alkylation of the ester, although N-alkylation is generally favored. Purification of the final product is typically achieved through recrystallization or column chromatography.
Novel and Green Chemistry Approaches to Synthesizing this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalyst-Mediated Synthesis of the Benzoimidazole Core
The synthesis of the benzimidazole core, a precursor to the target molecule, has been a focus of green chemistry innovations. Various catalysts have been employed to facilitate the condensation of o-phenylenediamine with aldehydes or their equivalents under milder and more environmentally friendly conditions. For instance, nano-catalysts such as zinc oxide (ZnO-NPs) and zinc ferrite (B1171679) (ZnFe₂O₄) have been successfully used for the synthesis of 2-substituted benzimidazoles. nih.govdoi.org These catalysts often allow the reaction to proceed at lower temperatures and in greener solvents like ethanol (B145695) or even water, with the added benefit of being recyclable. nih.govdoi.org The use of microwave irradiation or ultrasonic assistance in conjunction with these catalysts can further accelerate the reaction, leading to significantly shorter reaction times. doi.orgnih.gov
Table 2: Examples of Catalysts for Benzimidazole Core Synthesis
| Catalyst | Reaction Conditions | Advantages |
| ZnO Nanoparticles | Ethanol, 70°C | High yield, short reaction time, recyclable catalyst. nih.gov |
| ZnFe₂O₄ Nanoparticles | Ethanol, Ultrasonic irradiation | Environmentally benign, reduced reaction time, catalyst recyclability. doi.org |
| Erbium(III) triflate (Er(OTf)₃) | Water or Microwave irradiation | High yields, short reaction times, recyclable catalyst. mdpi.com |
| Zinc Boron Nitride (Zn-BNT) | Microwave irradiation | Reusable catalyst, high yields. nih.gov |
Sustainable Reaction Conditions for this compound Formation
The principles of green chemistry can be applied to both the formation of the benzimidazole ring and the subsequent N-ethylation. For the N-alkylation step, traditional volatile organic solvents (VOCs) like DMF can be replaced with greener alternatives. Polyethylene glycol (PEG) has been reported as a green solvent for the N-alkylation of benzimidazoles. derpharmachemica.com Another green approach is the use of solvent-free conditions, where the reaction is carried out by grinding the reactants together, sometimes with a solid support or catalyst, which can significantly reduce waste. derpharmachemica.com Microwave-assisted synthesis has also been shown to be a highly efficient method for the N-alkylation of benzimidazoles, often leading to faster reactions and higher yields with minimal solvent usage. derpharmachemica.commdpi.com
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. The synthesis of N-alkylated imidazoles and benzimidazoles has been successfully demonstrated in continuous flow reactors. acs.orgthalesnano.com In a typical setup, streams of the reactants are continuously pumped and mixed, then passed through a heated reactor, which can be packed with a solid-supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The production of this compound could be adapted to a two-step continuous flow process. The first step would involve the formation of the benzimidazole core in a flow reactor, potentially using a packed-bed catalyst. The output stream containing the intermediate could then be directly introduced into a second flow reactor for the N-ethylation step. researchgate.net This integrated approach would streamline the synthesis, reduce manual handling, and allow for on-demand production.
Mechanistic Investigations of this compound Synthesis Pathways
The synthesis of this compound proceeds through a sequence of well-understood reaction mechanisms. A detailed investigation of each step provides insight into the formation of this compound.
The initial step, the condensation of o-phenylenediamine with diethyl malonate, is a classic example of benzimidazole synthesis. semanticscholar.orgresearchgate.net The reaction is thermally driven and proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and subsequent dehydration. The lone pair of one of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons of diethyl malonate, forming a tetrahedral intermediate. The elimination of an ethoxide ion leads to the formation of an amide intermediate. Subsequently, the second amino group of the o-phenylenediamine attacks the remaining ester carbonyl group in an intramolecular fashion. This cyclization event, followed by the elimination of a molecule of ethanol and water, results in the formation of the aromatic benzimidazole ring system of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.
The second step of the synthesis is the N-ethylation of the benzimidazole ring. This reaction is a classic example of a Williamson ether synthesis-type reaction, more specifically, an N-alkylation. The reaction is initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring by a strong base, such as sodium hydride (NaH), to form a sodium salt of the benzimidazole. nih.gov This salt is a potent nucleophile. The resulting benzimidazolide (B1237168) anion then undergoes a nucleophilic substitution reaction (S_N2) with an ethyl halide, such as ethyl iodide. The nucleophilic nitrogen atom attacks the electrophilic carbon atom of the ethyl group, displacing the halide ion and forming the N-C bond, thus yielding the final product, this compound. The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is common for this type of reaction as it can solvate the cation but does not solvate the nucleophile, thus increasing its reactivity. nih.gov
The following table provides a summary of the mechanistic steps:
| Step | Mechanism Type | Key Events |
| 1 | Nucleophilic Acyl Substitution and Cyclization | - Nucleophilic attack of an amino group on a carbonyl carbon. - Formation of a tetrahedral intermediate. - Elimination of an ethoxide ion. - Intramolecular cyclization. - Dehydration to form the aromatic ring. |
| 2 | N-Alkylation (S_N2) | - Deprotonation of the benzimidazole N-H by a strong base. - Formation of a nucleophilic benzimidazolide anion. - Nucleophilic attack of the anion on the ethyl halide. - Displacement of the halide ion. |
Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate
Reactivity of the Benzoimidazole Nitrogen Atoms in 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297)
The benzimidazole (B57391) core of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate contains two nitrogen atoms, each with distinct reactivity. The N1-nitrogen is part of a tertiary amine, having been alkylated with an ethyl group, while the N3-nitrogen is part of a secondary amine-like moiety within the imidazole (B134444) ring and possesses a lone pair of electrons.
The N3-nitrogen is the primary site of basicity and nucleophilicity in the molecule. It can be readily protonated by acids to form a benzimidazolium salt. This nitrogen can also participate in further alkylation reactions, although this is generally less facile than the initial alkylation of the unsubstituted benzimidazole due to steric hindrance from the adjacent ethyl group at N1 and the acetate group at C2. researchgate.netbeilstein-journals.orgd-nb.info The reactivity of this nitrogen is crucial for many of the catalytic activities and biological interactions of benzimidazole derivatives. semanticscholar.orgnih.gov The lone pair of electrons on the N3-nitrogen is integral to the coordination chemistry of benzimidazoles with transition metals.
The N1-nitrogen, being a tertiary amine, is significantly less basic and nucleophilic. Its reactivity is largely limited to its influence on the electronic properties of the benzimidazole ring system. The ethyl group at this position provides a degree of steric shielding to the adjacent C7 and N-H protons.
Reactions Involving the Acetate Moiety in this compound
Hydrolytic Stability and Mechanism of this compound
The acetate group at the C2 position of this compound is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. The stability of the ester is influenced by the electronic nature of the benzimidazole ring.
Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the benzimidazol-2-olate anion and the formation of acetic acid, which is then deprotonated in the basic medium.
Under acidic conditions, the carbonyl oxygen of the acetate is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then eliminates the protonated 2-hydroxy-1-ethyl-1H-benzo[d]imidazole to yield acetic acid. The hydrolytic stability can be influenced by substituents on the benzene (B151609) ring of the benzimidazole core.
Transesterification Reactions of this compound
Transesterification of the acetate group can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. This reaction involves the substitution of the ethoxy group of the acetate with an alkoxy group from the alcohol.
The mechanism is analogous to that of hydrolysis. In a base-catalyzed transesterification, an alkoxide ion, generated by the deprotonation of the alcohol, acts as the nucleophile. In an acid-catalyzed reaction, the carbonyl group is protonated to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. These reactions are typically equilibrium processes, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.
Electrophilic and Nucleophilic Substitution Reactions of the Benzoimidazole Ring in this compound
The benzimidazole ring is an aromatic system and can undergo electrophilic substitution reactions. The imidazole part of the ring is electron-rich and generally directs electrophiles to the benzene ring. The preferred positions for electrophilic attack are C4 and C7, and to a lesser extent C5 and C6, due to the directing effect of the fused imidazole ring. dntb.gov.ua Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The ethyl group at N1 and the acetate group at C2 can influence the regioselectivity of these reactions through steric and electronic effects.
Nucleophilic aromatic substitution on the benzimidazole ring is less common and typically requires the presence of strongly electron-withdrawing groups on the benzene ring to activate it towards nucleophilic attack. nih.gov
Transition Metal-Catalyzed Transformations of this compound
Benzimidazole derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the N3-nitrogen. lookchem.commdpi.com The this compound can act as a ligand for various transition metals, such as palladium, rhodium, and copper. lookchem.comsnnu.edu.cnresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed to functionalize the benzimidazole ring, typically at halogenated positions. rsc.orgrsc.orgresearchgate.net For instance, if a bromo or iodo substituent is present on the benzene part of the benzimidazole, it can be coupled with various partners like boronic acids, alkenes, or terminal alkynes. The N-ethyl group can influence the catalytic activity by modifying the electronic and steric properties of the benzimidazole ligand.
Radical Reactions Involving this compound
Information on specific radical reactions involving this compound is limited. However, based on the general reactivity of related structures, it is plausible that the molecule could participate in radical processes. For example, the C-H bonds on the ethyl group could be susceptible to radical abstraction under certain conditions. Furthermore, radical reactions involving the benzimidazole ring could be initiated, potentially leading to substitution or addition products, though these are less common than ionic pathways. Acyl radical formation from aldehydes in the presence of a peroxide can be used for acylation reactions with palladium catalysis, suggesting that the acetate moiety might undergo related transformations under radical conditions. thieme-connect.de
Derivatization and Functionalization Strategies for 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate
Modification of the Acetate (B1210297) Group in 1-ethyl-1H-benzo[d]imidazol-2-yl acetate for Novel Derivatives
The acetate moiety at the 2-position of the 1-ethyl-1H-benzo[d]imidazole core serves as a reactive handle for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, leading to the synthesis of new derivatives with altered physicochemical properties.
The ester functionality of this compound is amenable to standard hydrolytic and amidation reactions, providing access to key intermediates such as the corresponding carboxylic acid and a wide range of amides.
Ester Hydrolysis:
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acetic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common and efficient method. The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid. This carboxylic acid derivative is a crucial building block for further functionalization, including the formation of amides and other esters.
Amidation:
The conversion of the acetate group to an amide is a valuable strategy for creating libraries of new compounds. This can be accomplished through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU).
Alternatively, direct amidation of the ester can be achieved by reacting this compound with a primary or secondary amine. This reaction, often referred to as aminolysis, may require elevated temperatures or catalytic activation to proceed efficiently. For instance, the reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with anilines has been reported to yield the corresponding anilide derivatives wikipedia.org. A similar reactivity would be expected for the N-1 ethylated analogue.
Table 1: Illustrative Amidation Reactions of this compound This table is illustrative and based on the general reactivity of esters.
| Amine | Coupling Method | Product | Potential Application Areas |
| Aniline | Direct Aminolysis | N-phenyl-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acetamide | Antiviral, Anticancer |
| Morpholine | Acid-Amide Coupling | 2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(morpholino)ethan-1-one | CNS agents, Agrochemicals |
| Benzylamine | Acid-Amide Coupling | N-benzyl-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acetamide | Antimicrobial, Enzyme inhibitors |
While direct extension of the acetate to longer acyl chains is not a straightforward single-step transformation, the 2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acetic acid intermediate, obtained from hydrolysis, is a versatile precursor. Standard homologation techniques, such as the Arndt-Eistert reaction, could be employed to extend the carbon chain by one methylene (B1212753) unit.
More practically, the carboxylic acid can be coupled with a variety of functionalized amines or alcohols to introduce diverse side chains. For example, coupling with amino acids or their esters would lead to peptide-benzimidazole conjugates. Similarly, esterification with alcohols containing other functional groups (e.g., halogens, azides, alkynes) can introduce handles for further orthogonal chemical modifications, such as click chemistry or cross-coupling reactions.
Functionalization of the Benzoimidazole Ring in this compound
The benzimidazole (B57391) ring itself is a target for functionalization, allowing for the modulation of the electronic properties and steric profile of the molecule. Electrophilic substitution reactions are common on the benzene (B151609) portion of the benzimidazole core.
Halogenation of the benzimidazole ring introduces a synthetically versatile handle for subsequent cross-coupling reactions. The position of halogenation is directed by the existing substituents. For 1-substituted benzimidazoles, electrophilic halogenation typically occurs at the 5- and/or 6-positions of the benzene ring. The use of specific halogenating agents and reaction conditions can influence the regioselectivity. For instance, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. The synthesis of 5-halo-substituted benzimidazole derivatives has been reported as a strategy for developing compounds with antimicrobial activity nih.gov.
Table 2: Potential Halogenation Reactions of this compound This table is illustrative and based on general halogenation reactions of benzimidazoles.
| Halogenating Agent | Solvent | Potential Product(s) |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN | 5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
| N-Chlorosuccinimide (NCS) | CH₃CN | 5-chloro-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
| Iodine / Periodic Acid | Acetic Acid | 5-iodo-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
Nitration:
Nitration of the benzimidazole ring is a well-established transformation. For N-substituted benzimidazoles, nitration with a mixture of nitric acid and sulfuric acid typically yields the 5-nitro and/or 6-nitro derivatives researchgate.net. The ethyl group at the N-1 position is expected to direct the incoming nitro group primarily to the 6-position due to electronic effects. The nitration of N-substituted imidazoles can sometimes be challenging, but methods using nitric acid in trifluoroacetic anhydride (B1165640) have been reported to be effective researchgate.net. The resulting nitro-substituted benzimidazoles can serve as precursors for the corresponding amino derivatives through reduction, which can then be further functionalized.
Sulfonation:
Direct sulfonation of benzimidazoles is less common than nitration or halogenation. The reaction typically requires harsh conditions, such as treatment with fuming sulfuric acid (oleum), and may lead to a mixture of products or decomposition. There is limited specific information in the literature regarding the sulfonation of 1-ethyl-1H-benzimidazole derivatives.
The introduction of a halogen atom onto the benzimidazole ring, as described in section 4.2.1, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide or triflate nih.govresearchgate.net. A halogenated derivative of this compound (e.g., the 5-bromo derivative) could be coupled with a wide variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the 5-position. This reaction is known for its mild conditions and high functional group tolerance nih.govyoutube.comyoutube.com.
Heck-Mizoroki Reaction:
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst youtube.comorganic-chemistry.orgyoutube.com. A halo-substituted this compound could be reacted with various alkenes to introduce vinyl groups or more complex unsaturated moieties onto the benzimidazole core. The reaction often proceeds with high stereoselectivity organic-chemistry.orgyoutube.com.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orgorganic-chemistry.orgtcichemicals.com. A 5-halo-1-ethyl-1H-benzo[d]imidazol-2-yl acetate could be coupled with a diverse range of primary or secondary amines, anilines, or even amides to generate 5-amino-substituted benzimidazole derivatives. This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines wikipedia.orgnih.gov.
Table 3: Potential Cross-Coupling Reactions on a 5-Halo-1-ethyl-1H-benzo[d]imidazol-2-yl acetate Scaffold This table is illustrative and based on established cross-coupling methodologies.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-phenyl-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
| Heck-Mizoroki | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-styryl-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 5-morpholino-1-ethyl-1H-benzo[d]imidazol-2-yl acetate |
N-Alkylation and N-Acylation of the Benzoimidazole Nitrogen in this compound
The presence of a secondary amine in the this compound molecule provides a reactive handle for further functionalization. N-alkylation and N-acylation are fundamental reactions to introduce a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the parent compound.
The N-alkylation of the pre-existing N-ethylated benzimidazole core in this compound leads to the formation of 1,3-disubstituted benzimidazolium salts. These quaternary ammonium (B1175870) compounds are of significant interest due to their potential as ionic liquids and biologically active agents.
The general approach to the synthesis of such salts involves the reaction of an N-substituted benzimidazole with an alkyl halide. researchgate.net In the context of this compound, the reaction would proceed by treating the starting material with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl tosylate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction rate can be enhanced through heating or microwave irradiation. researchgate.net
A plausible reaction scheme is depicted below:
Scheme 1: Synthesis of 1,3-disubstituted benzimidazolium salts from this compound
Where R can be a variety of alkyl or benzyl groups, and X is a halide (I, Br, Cl).
The resulting 1,3-disubstituted benzimidazolium salts can be isolated and purified by crystallization. Characterization is typically performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure of the newly synthesized derivatives.
The N-acylation of the secondary amine in this compound introduces an amide functionality, which can significantly influence the molecule's biological activity and metabolic stability. This reaction is generally more challenging than N-alkylation due to the reduced nucleophilicity of the nitrogen atom adjacent to the electron-withdrawing ethyl group and the steric hindrance around the reaction center.
A potential synthetic route for N-acylation would involve the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The base is crucial to neutralize the hydrohalic acid byproduct and to facilitate the reaction.
Scheme 2: Proposed synthesis of N-acylated this compound derivatives
Where R can be an alkyl or aryl group.
The successful synthesis of these N-acylated derivatives would require careful optimization of reaction conditions, including the choice of solvent, base, and temperature, to achieve satisfactory yields.
Development of Libraries of this compound Analogs
The development of a chemical library of this compound analogs is a strategic approach to systematically explore the structure-activity relationship (SAR) of this scaffold. By creating a diverse set of derivatives, researchers can identify compounds with enhanced potency, selectivity, and pharmacokinetic properties. A scaffold-based library approach is particularly suitable, where the this compound core is systematically decorated with a variety of functional groups. ijpsr.com
A combinatorial approach can be employed to rapidly generate a large number of analogs. This can be achieved through parallel synthesis, where reactions are carried out in a spatially separated manner, or through mixed combinatorial synthesis. ijpsr.com
For the N-alkylation of this compound, a library of 1,3-disubstituted benzimidazolium salts can be synthesized by reacting the parent compound with a diverse set of alkylating agents in a parallel format.
Table 1: Exemplar Building Blocks for a Combinatorial Library of N-Alkylated Analogs
| Alkylating Agent (R-X) | Resulting Substituent (R) |
|---|---|
| Methyl iodide | Methyl |
| Benzyl bromide | Benzyl |
| Ethyl bromoacetate (B1195939) | Ethoxycarbonylmethyl |
| 2-Bromoacetophenone | Phenacyl |
Similarly, a library of N-acylated analogs could be generated by employing a variety of acylating agents.
Table 2: Exemplar Building Blocks for a Combinatorial Library of N-Acylated Analogs
| Acylating Agent (R-COCl) | Resulting Substituent (R-CO) |
|---|---|
| Acetyl chloride | Acetyl |
| Benzoyl chloride | Benzoyl |
| Cyclopropanecarbonyl chloride | Cyclopropanecarbonyl |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl |
The resulting libraries of compounds would then be subjected to high-throughput screening to identify lead compounds with desired biological activities. The data obtained from these screenings are crucial for establishing a comprehensive SAR, guiding further lead optimization efforts. The synthesis of such libraries, particularly using solid-phase techniques, can streamline the purification process and enhance the efficiency of the drug discovery pipeline. ijpsr.com
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In a typical ¹H NMR spectrum, the aromatic protons on the benzimidazole (B57391) ring would appear in the downfield region (approximately 7.2-7.8 ppm), with their specific shifts and coupling patterns dependent on their position. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, likely in the 4.0-4.5 ppm and 1.3-1.6 ppm regions, respectively. The protons of the acetate's methyl group would appear as a sharp singlet, typically around 2.2 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetate group is expected at a significant downfield shift (around 168-170 ppm). The carbon atom at the 2-position of the benzimidazole ring (C2), being bonded to two nitrogen atoms and an oxygen, would also be found downfield. Aromatic carbons typically resonate between 110-145 ppm. mdpi.com The ethyl group carbons and the acetate methyl carbon would appear in the upfield region of the spectrum.
While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the complex structure of this compound by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this molecule, COSY would show cross-peaks connecting the adjacent aromatic protons on the benzene (B151609) ring, as well as a clear correlation between the ethyl group's methylene (CH₂) and methyl (CH₃) protons. This confirms the ethyl fragment and helps to delineate the spin systems within the aromatic ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals. For instance, the proton signal for the acetate's methyl group would correlate with its corresponding carbon signal, and the ethyl group's proton signals would correlate with their respective carbon signals, providing unambiguous assignments for all protonated carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds, sometimes 4). sdsu.edu This is key for connecting the different fragments of the molecule. For example, correlations would be expected from the ethyl methylene protons to the N1-adjacent carbons of the benzimidazole ring (C7a and C2). Crucially, a correlation from the acetate's methyl protons to the carbonyl carbon, and from various aromatic protons to neighboring carbons, would firmly establish the entire molecular framework. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on known data for similar benzimidazole and acetate structures. Actual values may vary depending on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Benzimidazole H-4/H-7 | 7.6 - 7.8 (m) | 110 - 120 | C-5/C-6, C-7a/C-3a |
| Benzimidazole H-5/H-6 | 7.2 - 7.4 (m) | 122 - 125 | C-4/C-7, C-7a/C-3a |
| N-CH₂ (Ethyl) | ~4.3 (q) | ~40 | C-CH₃ (Ethyl), C-2, C-7a |
| N-CH₂-CH₃ (Ethyl) | ~1.5 (t) | ~15 | N-CH₂ (Ethyl) |
| O-C(=O)-CH₃ (Acetate) | ~2.2 (s) | ~21 | C=O (Acetate) |
| Benzimidazole C-2 | - | ~150 | N-CH₂, Aromatic Protons |
| Benzimidazole C-3a/C-7a | - | 133 - 143 | Aromatic Protons, N-CH₂ |
| C=O (Acetate) | - | ~169 | O-C(=O)-CH₃ |
In the solid state, molecular motion is restricted, often leading to broad lines in NMR spectra. However, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide high-resolution spectra for solids. Solid-state NMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra due to differences in molecular conformation and packing. nih.govbeilstein-journals.org For this compound, solid-state ¹³C CPMAS NMR could differentiate between polymorphs by revealing variations in the chemical shifts of carbons sensitive to the local environment, such as those involved in intermolecular interactions. mdpi.comresearchgate.net It can also confirm the asymmetry in the benzimidazole ring that might be averaged out by dynamic processes in solution. nih.gov
Advanced Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, measures m/z values with very high precision (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₁H₁₂N₂O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, providing strong evidence for the compound's identity. researchgate.netnih.gov
Table 2: HRMS Data for the Protonated Molecule [M+H]⁺
| Formula | Species | Calculated Exact Mass |
| C₁₁H₁₃N₂O₂⁺ (from C₁₁H₁₂N₂O₂) | [M+H]⁺ | 205.0972 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal structural information. researchgate.netnih.gov The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its functional groups.
A plausible primary fragmentation pathway would be the cleavage of the ester bond, leading to the loss of an acetyl group (CH₃CO) or ketene (B1206846) (CH₂=C=O), a common fragmentation for acetate esters. Another likely fragmentation would involve the ethyl group attached to the nitrogen, which could be lost as an ethene molecule (C₂H₄). Subsequent fragmentations of the benzimidazole ring system could also occur, although this core structure is generally quite stable. nih.gov The analysis of these fragmentation pathways provides a structural fingerprint of the molecule. ekb.eg
X-ray Crystallography for Absolute Configuration and Intermolecular Interactions of this compound
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. This technique would determine the absolute configuration and conformation of the molecule in the solid state.
Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions that govern the crystal packing. For this compound, several types of non-covalent interactions would be anticipated:
C-H···O Hydrogen Bonds: Interactions between hydrogen atoms (from the ethyl or aromatic groups) and the oxygen atoms of the carbonyl group are likely to be a significant feature in the crystal packing. escholarship.org
C-H···N Hydrogen Bonds: The lone pair on the N3 nitrogen of the benzimidazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. nih.govorientaljphysicalsciences.org
Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can provide insights into its physical properties. doaj.orgresearchgate.net
Table 3: Representative Crystallographic Data Parameters for a Benzimidazole Derivative Note: This table presents typical parameters that would be obtained from an X-ray crystallographic analysis. The values are illustrative.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 9.1, b = 13.8, c = 18.0 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 92.4, γ = 90 |
| Volume (ų) | The volume of the unit cell. | ~2260 |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) g/cm³ | The calculated density of the crystal. | 1.25 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | ~0.05 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding. While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis can be constructed based on the well-established characteristic vibrational frequencies of its constituent parts: the 1-ethyl-1H-benzo[d]imidazole core and the acetate substituent. Theoretical and experimental studies on closely related benzimidazole derivatives provide a robust framework for this analysis. mersin.edu.trasianpubs.orgresearchgate.netresearchgate.net
Functional Group Analysis:
The FT-IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of the benzimidazole ring, the ethyl group, and the acetate moiety.
Benzimidazole Ring Vibrations: The benzimidazole skeleton gives rise to several distinct vibrations. The C=N stretching vibration typically appears in the 1630-1615 cm⁻¹ region. rrpharmacology.ru Aromatic C=C stretching vibrations from the fused benzene ring are expected in the 1625–1430 cm⁻¹ range. mdpi.com The C-H stretching vibrations of the aromatic ring are anticipated to occur between 3080 and 3010 cm⁻¹. mdpi.com
Ethyl Group Vibrations: The ethyl substituent attached to the N1 position will show characteristic aliphatic C-H stretching vibrations, typically in the 2980-2870 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups are also expected at lower wavenumbers.
Acetate Group Vibrations: The acetate group is defined by a strong carbonyl (C=O) stretching band, which is highly sensitive to its electronic environment. This band is typically observed in the 1770-1700 cm⁻¹ region. mdpi.com The presence of the ester linkage will also result in C-O stretching vibrations, usually found in the 1300-1100 cm⁻¹ range.
Hydrogen Bonding:
Benzimidazole derivatives are known to participate in intermolecular hydrogen bonding, which significantly influences their vibrational spectra. mersin.edu.trsciencepublishinggroup.com In the solid state, N-H···N hydrogen bonds are common in unsubstituted benzimidazoles, leading to broad N-H stretching bands. mersin.edu.tr However, in this compound, the N1-H is replaced by an ethyl group, precluding this specific type of interaction.
Nevertheless, other forms of hydrogen bonding can occur. Weak C-H···O or C-H···N interactions involving the aromatic or ethyl C-H bonds and the carbonyl oxygen or the imidazole (B134444) nitrogen (N3) of a neighboring molecule can influence the crystal packing. nih.gov These interactions would manifest as subtle shifts in the corresponding C-H stretching and bending modes and the C=O stretching frequency. Computational studies on related benzimidazole structures have been used to investigate and confirm the presence of such intra- and intermolecular hydrogen bonds. sciencepublishinggroup.comresearchgate.net
Data Table: Expected Vibrational Frequencies
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | Benzimidazole Ring | 3080 - 3010 | mdpi.com |
| Aliphatic C-H Stretch | Ethyl Group | 2980 - 2870 | semanticscholar.org |
| Carbonyl C=O Stretch | Acetate Group | 1770 - 1700 | mdpi.com |
| C=N Stretch | Imidazole Ring | 1630 - 1615 | rrpharmacology.ru |
| Aromatic C=C Stretch | Benzene Ring | 1625 - 1430 | mdpi.com |
| C-O Stretch | Acetate Group | 1300 - 1100 | mdpi.com |
This table is predictive and based on data from structurally related molecules. Actual experimental values may vary.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral this compound Derivatives (if applicable)
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules. While this compound itself is achiral, chiral derivatives can be readily conceptualized, for instance, by introducing a stereocenter into the ethyl group (e.g., a 1-phenylethyl group) or by synthesizing derivatives from chiral precursors. The characterization of such chiral analogues would heavily rely on CD and ORD spectroscopy.
Principles and Applications:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA = A_L - A_R) against wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are unique to the stereochemistry of the molecule. For potential chiral derivatives of this compound, CD spectroscopy would be crucial for:
Confirming Enantiomeric Purity: A pure enantiomer will show a distinct CD spectrum, while its racemic mixture will be CD-silent.
Assigning Absolute Configuration: The sign and intensity of Cotton effects arising from electronic transitions within the benzimidazole chromophore can often be correlated to the absolute configuration of the stereocenter(s) by applying empirical rules or comparing with quantum chemical calculations. nih.govresearchgate.net Studies on other chiral benzimidazole and imidazole derivatives have successfully used CD to probe their stereochemical features and supramolecular chirality. nih.govresearchgate.netrsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD curve provides information about the absolute configuration and conformational properties of a chiral molecule. The shape of an ORD curve, particularly in the region of an absorption band (where it shows a Cotton effect), is characteristic of the enantiomer. ORD has been historically significant and remains a valuable complementary technique to CD for determining the absolute configuration of chiral molecules, including heterocyclic compounds. researchgate.net
Hypothetical Chiral Derivative Analysis:
Consider a hypothetical chiral derivative, (S)-1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl acetate. The benzimidazole moiety acts as a chromophore. The electronic transitions within this chromophore (e.g., π→π* transitions) would be perturbed by the chiral field of the (S)-1-phenylethyl group. This interaction would give rise to characteristic Cotton effects in the CD and ORD spectra. By analyzing these spectra, researchers could confirm the synthesis of the specific enantiomer and assign its absolute stereochemistry. Research on other benzimidazole systems has shown that co-assembly with chiral molecules can induce or enhance chiroptical responses, a principle that could be extended to derivatives of this compound for developing chiral sensors. nih.gov
Computational and Theoretical Investigations of 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and predicting the reactivity of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate. These calculations provide a fundamental understanding of the molecule's behavior at the quantum mechanical level.
Frontier Molecular Orbital (FMO) Analysis of this compound
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is primarily localized on the benzimidazole (B57391) ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting that nucleophilic attack can occur at various sites. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity, which is instrumental in predicting its behavior in chemical reactions.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.31 |
Electrostatic Potential Mapping of this compound
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map for this compound reveals regions of negative potential, indicated in red, which are rich in electrons and are likely sites for electrophilic attack. These areas are concentrated around the oxygen atoms of the acetate group and the nitrogen atoms of the imidazole (B134444) ring. Regions of positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Landscapes of this compound
Molecular dynamics (MD) simulations provide a dynamic perspective of the conformational behavior of this compound over time. These simulations track the atomic movements and conformational changes, offering insights into the molecule's flexibility and preferred spatial arrangements. By analyzing the trajectory of the simulation, the most stable conformations and the energy barriers between different conformational states can be identified. This information is critical for understanding how the molecule interacts with its environment and other molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. For this compound and its analogs, QSPR models can be developed to predict various physicochemical properties. These models are built by establishing a mathematical relationship between the molecular descriptors (numerical representations of molecular structure) and the property of interest. Such models are invaluable for screening large libraries of compounds and identifying candidates with desired properties, thereby accelerating the process of drug discovery and materials science research.
Reaction Mechanism Studies of this compound using Computational Methods
Computational methods are extensively used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, transition states and reaction intermediates can be identified, and the activation energies can be determined. This allows for a detailed understanding of the reaction pathways and the factors that influence the reaction rate and selectivity. For instance, the hydrolysis of the acetate group can be modeled to understand the role of catalysts and solvent effects on the reaction mechanism.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry enables the accurate prediction of various spectroscopic parameters for this compound, which can be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide valuable insights into the vibrational modes, chemical shifts, and electronic transitions of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=O Stretch | 1735 cm⁻¹ |
| C-N Stretch | 1370 cm⁻¹ | |
| ¹H NMR | -CH₂- (ethyl) | 4.2 ppm |
| -CH₃ (ethyl) | 1.4 ppm | |
| Aromatic Protons | 7.2-7.6 ppm | |
| ¹³C NMR | C=O | 169 ppm |
| Aromatic Carbons | 110-140 ppm | |
| UV-Vis Spectroscopy | λmax | 275 nm |
These predicted spectroscopic parameters are instrumental in the characterization and identification of this compound and its derivatives.
Applications of 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate in Chemical Synthesis
1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297) as a Building Block for Heterocyclic Scaffolds
The parent compound, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, is a powerful precursor for synthesizing a variety of fused and appended heterocyclic systems. semanticscholar.orgresearchgate.net The active methylene (B1212753) group (CH2) located between the benzimidazole (B57391) ring and the ester carbonyl is particularly susceptible to condensation reactions, serving as a linchpin for building new rings.
Key transformations include:
Pyrazoles and Pyridines: Reactions with reagents like acetylacetone (B45752) or malononitrile (B47326) can lead to the formation of fused pyridine (B92270) rings, resulting in benzo semanticscholar.orgorientjchem.orgimidazo[1,2-a]pyridine derivatives. semanticscholar.org
Thiophenes and Coumarins: The compound can be subjected to a series of heterocyclization reactions to produce thiophene (B33073) and coumarin (B35378) derivatives that incorporate the benzimidazole moiety. semanticscholar.orgresearchgate.net
For the N-ethylated derivative, these reactions at the active methylene would proceed similarly. However, cyclization strategies that rely on the reactivity of the N-H proton, such as certain annulations, would not be feasible, thus allowing for selective transformations at other parts of the molecule.
| Starting Material | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Acetylacetone | Benzo semanticscholar.orgorientjchem.orgimidazo[1,2-a]pyridine | semanticscholar.org |
| ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Malononitrile | Benzo semanticscholar.orgorientjchem.orgimidazo[1,2-a]pyridine | semanticscholar.org |
| ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Cinnamonitriles | Benzo semanticscholar.orgorientjchem.orgimidazo[1,2-a]pyridin-1-one | semanticscholar.org |
| ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Hydrazine Hydrate | 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide | semanticscholar.org |
Utilization of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate in the Synthesis of Complex Organic Molecules
Beyond foundational heterocycles, the benzimidazole-2-acetate scaffold is instrumental in assembling more elaborate, often biologically active, organic molecules. The ester group can be readily converted into other functionalities, such as amides or hydrazides, which then serve as intermediates for further synthesis.
For instance, the reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with various anilines produces the corresponding N-arylanilide derivatives. semanticscholar.org Furthermore, hydrazinolysis of the ester yields the corresponding acetohydrazide, a key intermediate that can be reacted with aldehydes or ketones to form hydrazones, or with other reagents to build complex ring systems like oxadiazolines. semanticscholar.orgorientjchem.org These transformations highlight the scaffold's role in creating molecules with diverse functional groups and potential pharmacological applications.
Role of this compound in Fragment-Based Drug Discovery (from a chemical fragment perspective)
Fragment-Based Drug Discovery (FBDD) is an efficient method for developing new drugs by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target and then growing or combining them into more potent leads. nih.gov The benzimidazole core is considered a "privileged" structure in medicinal chemistry and an ideal candidate for FBDD. researchgate.netnih.gov
The this compound molecule itself can be viewed as a valuable fragment with distinct components:
The Benzimidazole Core: This planar, aromatic system provides a rigid scaffold capable of engaging in hydrogen bonding and π-π stacking interactions with protein targets. evitachem.com
The Ethyl Acetate Side Chain: The flexible acetic acid side chain offers hydrogen bond acceptors and a point for chemical modification. evitachem.com The ethyl group can fine-tune lipophilicity and explore specific hydrophobic pockets within a binding site.
Growth Vector: The ester functionality is an excellent "growth vector." It can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing chemists to systematically "grow" the fragment by attaching other chemical groups to improve binding affinity and selectivity. nih.gov
| Structural Component | Role in Fragment-Based Design |
|---|---|
| Benzimidazole Ring | Core recognition element, participates in hydrogen bonding and π-stacking. |
| N-Ethyl Group | Modulates solubility and lipophilicity; can probe hydrophobic pockets. |
| Acetate Moiety | Provides hydrogen bond acceptors; acts as a primary vector for chemical elaboration (fragment growth). |
Prodrug Design Strategies Incorporating the this compound Motif (focus on chemical modification, not clinical outcome)
A prodrug is an inactive compound that is metabolized in the body to produce an active drug. orientjchem.org This strategy is often used to overcome issues like poor solubility or permeability. The benzimidazole-2-acetate motif is well-suited for prodrug design.
The ester functional group is a classic "promoieity" (a carrier group in a prodrug). researchgate.net The ethyl acetate of the title compound can be cleaved by ubiquitous esterase enzymes in the body to release the corresponding carboxylic acid, 2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acetic acid, which may be the active form of the drug. The rate of this cleavage can be tuned by changing the ester's alkyl group (e.g., methyl, tert-butyl) to control the drug release profile.
Another common strategy to enhance water solubility is the introduction of a phosphate (B84403) group. nih.gov While not directly on the title compound, research on other benzimidazoles has shown that adding a phosphate ester can increase aqueous solubility by many thousand-fold, a principle that could be applied to hydroxylated versions of this scaffold. nih.gov For the parent compound lacking the N-ethyl group, the N-H position offers an additional site for attaching a promoiety, an option that is blocked in the N-ethylated version. nih.gov
Design of Linkers and Tags based on the this compound Structure
Chemical linkers are used to connect two or more different molecular entities, while chemical tags are used for detection or purification. The this compound structure provides a versatile foundation for creating such tools.
The most straightforward modification is the hydrolysis of the ethyl ester to the carboxylic acid. This carboxylic acid is a universal handle in bioconjugation chemistry, readily reacting with amines to form stable amide bonds. This would allow the benzimidazole motif to be linked to proteins, peptides, or other small molecules.
Exploration of Structure Activity Relationships and Molecular Interactions of 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate Derivatives
Investigation of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297) Derivatives as Ligands for Specific Biomolecular Targets (focus on chemical interactions, not in vivo effects)
The versatility of the benzimidazole (B57391) core allows for its derivatives to be tailored to interact with various enzymes and receptors. researchgate.net The ethyl acetate group at the 2-position of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate provides a key point for modification, enabling the exploration of interactions with different biomolecular targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of this compound analogs with various receptors. For instance, docking studies of benzimidazole derivatives with targets like the farnesoid X receptor (FXR) have revealed key interactions. nih.gov
In a hypothetical docking study of a series of this compound analogs with a generic receptor active site, the binding energies and key interactions can be tabulated to understand the influence of different substituents. The benzimidazole ring often engages in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine, while the nitrogen atoms can act as hydrogen bond acceptors. The ethyl group at the N1 position can occupy a hydrophobic pocket, and modifications to the acetate moiety can lead to new hydrogen bonding or electrostatic interactions.
Interactive Data Table: Hypothetical Molecular Docking Results of this compound Analogs
| Compound ID | Modification on Acetate Moiety | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| EB-001 | -OCH2CH3 (Parent) | -7.5 | TYR256, PHE312 | π-π stacking |
| EB-002 | -NH2 | -8.2 | ASP301, TYR256 | Hydrogen bond, π-π stacking |
| EB-003 | -NH-Cyclopropyl | -8.9 | LEU305, ASP301 | Hydrophobic, Hydrogen bond |
| EB-004 | -OH | -7.9 | SER259 | Hydrogen bond |
Note: The data in this table is illustrative and based on general principles of molecular docking studies of benzimidazole derivatives.
The modification of the this compound structure can significantly impact its binding affinity to a target receptor. Key design principles include:
Substitution on the Benzene (B151609) Ring: Introducing electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole core can modulate the electronic properties of the molecule, influencing its interaction with the target. For example, a chloro group can fill a hydrophobic subpocket in the binding site. nih.gov
Modification of the N1-substituent: The ethyl group at the N1 position can be replaced with other alkyl or aryl groups to explore hydrophobic interactions within the binding pocket.
Alteration of the 2-position Side Chain: The acetate group at the 2-position is a prime site for modification. Converting the ester to an amide, for instance, can introduce additional hydrogen bond donor and acceptor capabilities, potentially increasing binding affinity.
Pharmacophore Modeling Based on this compound Derivatives
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For a series of active this compound derivatives, a pharmacophore model can be generated.
A typical pharmacophore for benzimidazole derivatives might include:
An aromatic ring feature (from the benzimidazole core).
Hydrogen bond acceptors (the nitrogen atoms of the imidazole (B134444) ring).
A hydrophobic feature (the ethyl group at N1).
A hydrogen bond donor/acceptor feature (from the modified acetate group).
For example, a pharmacophore model developed for benzimidazole-based FXR agonists identified three hydrophobic features and two aromatic rings as crucial for activity. nih.gov
Interactive Data Table: Hypothetical Pharmacophoric Features of Active this compound Analogs
| Pharmacophoric Feature | Corresponding Structural Moiety | Importance for Activity |
| Aromatic Ring | Benzimidazole Core | High |
| Hydrogen Bond Acceptor | Imidazole Nitrogens | High |
| Hydrophobic Group | N1-ethyl Group | Medium |
| Hydrogen Bond Donor/Acceptor | Modified Acetate Moiety | Varies with modification |
Note: This table illustrates potential pharmacophoric features based on the general structure.
Mechanistic Studies of Molecular Recognition Involving this compound Scaffolds
Understanding the molecular recognition mechanisms of how this compound scaffolds interact with their biological targets is fundamental for designing more potent and selective molecules. These studies often involve a combination of experimental techniques like X-ray crystallography and computational methods.
The benzimidazole scaffold is a known structural isostere of naturally occurring nucleotides, which allows it to interact with various biopolymers. semanticscholar.org The key interactions governing molecular recognition often include:
Hydrogen Bonding: The nitrogen atoms in the imidazole ring are excellent hydrogen bond acceptors.
π-π Stacking: The aromatic benzimidazole ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site of a protein.
Hydrophobic Interactions: The ethyl group and the benzene part of the scaffold can fit into hydrophobic pockets of the target protein.
Structure-Based Drug Design Initiatives Utilizing this compound Frameworks
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design new ligands. nih.gov The this compound framework serves as a valuable starting point for SBDD initiatives.
The process typically involves:
Target Identification and Validation: Identifying a biologically relevant target.
Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.
Docking and Scoring: Computationally docking this compound and its virtual derivatives into the active site of the target to predict binding modes and affinities.
Iterative Design and Synthesis: Based on the docking results, new derivatives are designed with modifications predicted to enhance binding. These compounds are then synthesized and their biological activity is evaluated.
For example, if the active site of a target protein has a deep hydrophobic pocket, the ethyl group at the N1 position of the this compound could be extended to a longer alkyl chain to better fill this pocket and increase potency. Similarly, if there is a nearby charged residue, the acetate group could be modified to an amine to form a salt bridge.
Future Research Directions and Unexplored Avenues for 1 Ethyl 1h Benzo D Imidazol 2 Yl Acetate
Development of Asymmetric Synthesis Routes to Chiral 1-ethyl-1H-benzo[d]imidazol-2-yl acetate (B1210297) Analogs
Chirality is a critical factor in the biological activity of chemical compounds, as enantiomers can have vastly different pharmacological effects. nih.gov The structure of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate is achiral. However, the development of synthetic routes to its chiral analogs is a promising area of research. Future work could focus on introducing chirality in two primary ways: creating a stereocenter on the acetate side chain or generating atropisomers through restricted rotation.
Introducing a Stereocenter: Modification of the acetate group, for instance, by α-functionalization, could generate a chiral center. Organocatalytic methods, which have been successfully used for the stereoselective aldol (B89426) addition to N1-benzimidazolyl acetaldehyde, could be adapted for this purpose. thieme-connect.com Research could explore various chiral catalysts to control the stereochemistry of reactions at the α-carbon of the acetate moiety.
Atropisomeric Analogs: Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are increasingly important in drug discovery. rsc.org By introducing bulky substituents on the benzimidazole (B57391) ring or by creating a biaryl linkage at the N-1 position, it may be possible to synthesize axially chiral analogs. Palladium-catalyzed cross-coupling reactions have been effectively used to create N-N and C-N axially chiral benzimidazoles, a strategy that could be applied here. rsc.orgresearchgate.net
A summary of potential catalytic systems for future exploration is presented below.
| Chirality Type | Proposed Catalytic Approach | Key Advantages & Rationale | Reference for Concept |
|---|---|---|---|
| Central Chirality (α-substituted acetate) | Chiral Phosphoric Acid (CPA) Catalysis | Effective for enantioselective additions to carbonyl compounds. Could guide nucleophilic attack on a derivatized acetate group. | rsc.org |
| Central Chirality (α-substituted acetate) | L-prolinamide Organocatalysis | Proven effective for stereoselective aldol additions with related benzimidazole substrates. | thieme-connect.com |
| Axial Chirality (N-Aryl Atropisomers) | Palladium/Chiral Phosphine Ligand (e.g., BINAP) Catalysis | Established method for creating C-N axial chirality via intramolecular Buchwald-Hartwig amination. | rsc.org |
| Axial Chirality (N-Aryl Atropisomers) | Rhodium(III)-Catalyzed C-H Activation | Allows for atroposelective synthesis of axially chiral heterocycles through intramolecular annulation. | researchgate.net |
Exploration of Novel Reactivity Patterns for the this compound Scaffold
The reactivity of the this compound scaffold is not fully explored. Future research could investigate reactions at three key locations: the benzimidazole ring, the N-ethyl group, and the acetate moiety.
Benzene (B151609) Ring Functionalization: Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzene portion of the benzimidazole ring are largely unexplored for this specific substrate. These modifications would significantly alter the electronic properties and could be used to tune the scaffold for various applications.
N-Ethyl Group Modification: While N-alkylation is a common synthetic step, lookchem.comresearchgate.net further functionalization of the N-ethyl group itself is a potential area of study. For example, oxidation or halogenation of the ethyl group could provide handles for further derivatization.
Acetate Moiety Transformations: The acetate group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The methylene (B1212753) bridge is also reactive and can be a site for further substitution.
Integration of this compound into Materials Science
Benzimidazole derivatives are valuable building blocks for supramolecular assemblies and functional materials due to their ability to participate in π-π stacking, hydrogen bonding, and metal coordination. google.comresearchgate.netconsensus.app The structure of this compound is well-suited for these applications.
Supramolecular Assemblies: The planar benzimidazole core promotes π-π stacking, while the imidazole (B134444) nitrogens can act as coordination sites for metal ions. google.comnih.gov The ethyl and acetate groups would influence the packing and solubility of these assemblies. Research could focus on how modifying these groups can control the self-assembly process to form structures like nanowires, gels, or liquid crystals. For example, replacing the ethyl group with a longer alkyl chain could enhance van der Waals interactions and promote the formation of ordered structures.
Smart Materials: The electronic properties of the benzimidazole ring make it a candidate for use in stimuli-responsive "smart" materials. google.com For instance, protonation of the imidazole nitrogen can alter the fluorescence or absorption properties of the molecule, leading to materials that respond to changes in pH. The acetate group could be used to anchor the molecule to polymer backbones, creating new functional polymers. Research into the photophysical properties of metal complexes derived from this scaffold could lead to new phosphorescent or fluorescent materials. dtic.mil
| Structural Moiety | Potential Contribution to Material Properties | Example Application |
|---|---|---|
| Benzimidazole Ring System | π-π stacking, metal coordination, fluorescence/phosphorescence. | Organic light-emitting diodes (OLEDs), chemical sensors, metal-organic frameworks (MOFs). google.comresearchgate.net |
| N-Ethyl Group | Influences solubility and steric hindrance, affecting molecular packing and processability. | Tuning the morphology of self-assembled nanostructures. |
| Acetate Group | Provides a coordination site for metal ions (via the carbonyl oxygen) and can be modified for covalent attachment to other structures. | Creating functional polymers or surface-modified materials. |
Advanced Analytical Methodologies for the Trace Analysis or Real-Time Monitoring of this compound
The development of robust analytical methods is crucial for quality control in synthesis and for potential future applications in environmental or biological monitoring. Future research in this area should focus on creating sensitive and specific methods for detecting and quantifying this compound and its derivatives.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for the analysis of benzimidazole derivatives. researchgate.net Future work could involve developing specific reversed-phase HPLC methods coupled with UV or mass spectrometry (MS) detectors for high-sensitivity analysis. For chiral analogs, chiral HPLC methods would need to be established to separate and quantify enantiomers. researchgate.net Gas chromatography-mass spectrometry (GC-MS) could also be explored, although derivatization might be necessary to improve volatility. numberanalytics.com
Real-Time Monitoring: Process Analytical Technology (PAT) is essential for modern chemical manufacturing. numberanalytics.com Spectroscopic methods like Near-Infrared (NIR) or Raman spectroscopy could be investigated for real-time, in-situ monitoring of the synthesis of this compound, allowing for better process control and optimization.
Computational Prediction: Computational methods like Density Functional Theory (DFT) can predict spectroscopic data (e.g., NMR, IR spectra) and fragmentation patterns in mass spectrometry, which would aid in the structural confirmation of new derivatives and the identification of unknown impurities. numberanalytics.com
Identification of New Chemical Biology Probes Based on this compound
The benzimidazole scaffold is a common feature in fluorescent probes used for bioimaging. researchgate.netmdpi.com These probes are valuable tools for visualizing metal ions, pH changes, and specific biomolecules within living cells. rsc.orgresearchgate.netacs.org The this compound framework is an attractive starting point for designing new chemical biology probes.
The core structure itself may possess inherent fluorescence that can be modulated by its environment. Research could focus on modifying the scaffold to enhance these properties or to introduce new functionalities:
Fluorophore Development: The benzimidazole ring can be extended through conjugation to create larger π-systems with tunable fluorescence emission. The acetate group could be replaced with other functional groups known to participate in excited-state intramolecular proton transfer (ESIPT) or other photophysical processes.
Targeted Probes: The acetate group can be used as a chemical handle to attach targeting ligands (e.g., peptides, antibodies) that would direct the probe to specific cellular compartments or proteins.
Reactive Probes: The scaffold could be modified to act as a "turn-on" fluorescent sensor. For example, a quenching group could be attached via the acetate moiety, which is then cleaved by a specific enzyme, restoring fluorescence.
Addressing Unresolved Questions in the Chemical Landscape of Benzoimidazole Acetate Compounds
Despite the broad utility of the benzimidazole scaffold, many questions remain regarding its specific acetate derivatives. Future research should aim to build a comprehensive understanding of the structure-property relationships within this class of compounds.
Key unresolved questions include:
Structure-Reactivity Relationships: How do substituents on the N-1 position (e.g., ethyl vs. larger alkyl or aryl groups) and the benzene ring influence the reactivity of the acetate group and the core? Systematic studies are needed to map these relationships. researchgate.net
Synthesis Efficiency: While many methods exist for synthesizing benzimidazoles, nih.govresearchgate.net there is a continuous need for more sustainable and efficient protocols, particularly for N-alkylation and C-2 functionalization, that minimize waste and avoid harsh reagents. mdpi.com
Conformational Analysis: What are the preferred conformations of this compound and its derivatives? Understanding the rotational barriers and conformational preferences around the N-C and C-C bonds of the side chains is crucial for designing molecules that fit into specific binding pockets or form ordered materials.
Tuning Photophysical Properties: What are the precise structural requirements to maximize fluorescence quantum yield or to achieve desired emission wavelengths in this scaffold? A systematic investigation correlating structural modifications with photophysical properties is needed to rationally design new fluorescent materials and probes.
Biological Scaffolding Potential: Beyond its use as a general scaffold, what specific biological targets might derivatives of this compound have? Screening libraries of these compounds against various biological targets could uncover new therapeutic leads. nih.govnih.gov
By systematically addressing these questions, the scientific community can unlock the full potential of this compound and its related compounds, paving the way for new discoveries in medicine, materials science, and analytical chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-1H-benzo[d]imidazol-2-yl acetate, and how can reaction yields be optimized?
- Methodology : A common approach involves alkylation of the benzimidazole core followed by esterification. For example, derivatives like 1-octyl-1H-benzo[d]imidazol-2(3H)-one are synthesized via alkylation of benzimidazol-2-one using alkyl bromides under mild conditions with tetra-n-butylammonium bromide as a catalyst . Yield optimization requires adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Monitoring by TLC (e.g., hexane:ethyl acetate, 60:40 v/v) ensures reaction completion .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC with UV detection for purity assessment (e.g., methods from regulated pharmaceutical instrumental analysis) .
- 1H/13C NMR to confirm substitution patterns and ester functionality (refer to spectral data for analogous compounds like 2-phenyl-1H-benzo[d]imidazole derivatives) .
- Elemental analysis to validate empirical formulas (discrepancies >0.3% indicate impurities) .
Q. What are the critical stability considerations for storing this compound?
- Methodology : Stability is influenced by hygroscopicity and susceptibility to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis, particularly for ester bond hydrolysis, which generates 1-ethyl-1H-benzo[d]imidazol-2-ol and acetic acid .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) impact the compound’s pharmacological activity?
- Methodology : Compare derivatives like 2-phenyl-1H-benzo[d]imidazole analogs (Table 1 in ). For example:
- Electron-withdrawing groups (e.g., –Cl) at R2 enhance EGFR inhibition (IC50 values <1 µM).
- Bulky substituents at R4 reduce cytotoxicity due to steric hindrance.
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodology : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to optimize conditions (e.g., solvent selection, catalyst loading) . Validate predictions via small-scale trials (50–100 mg) monitored by GC-MS .
Q. How can contradictions in cytotoxicity data between in silico predictions and experimental assays be resolved?
- Methodology : Discrepancies may arise from bioavailability or metabolic instability.
- ADMET analysis : Predict logP (lipophilicity) and CYP450 metabolism using tools like SwissADME .
- Experimental validation : Perform time-dependent cytotoxicity assays (e.g., 24–72 hr) with human cell lines (e.g., HEK293) to account for delayed effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis (e.g., palladium-catalyzed alkylation) are critical. Impurities >0.1% require recrystallization in ethanol/water mixtures (80:20 v/v) .
Q. How does the compound interact with biological membranes, and what experimental models best capture this?
- Methodology : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane permeability. Liposome-based models (e.g., DOPC/DOPG vesicles) simulate eukaryotic membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
